molecular formula C12H16ClN3O2 B8363678 N-(4-Chlorophenyl)-N'-(morpholin-2-ylmethyl)urea

N-(4-Chlorophenyl)-N'-(morpholin-2-ylmethyl)urea

Cat. No. B8363678
M. Wt: 269.73 g/mol
InChI Key: IADADWNXRSNFRF-UHFFFAOYSA-N
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Patent
US07157457B2

Procedure details

Intermediate 8 (1.9 g) was stirred in 4.0M hydrogen chloride in 1,4-dioxane (40 ml) at 22° C. for 30 min. The solvent was removed in vacuo and the residue was purified by solid phase extraction (Isolute SCX sulphonic acid column), eluting with methanol followed by 10% 0.880 NH3 solution in methanol, to give the title compound as a cream foam (1.15 g). LC/MS (System A) Rt 2.03 min, Mass Spectrum m/z 270 [MH+].
Name
Intermediate 8
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:11][CH2:12][CH:13]2[O:18][CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14]2)=[O:10])=[CH:4][CH:3]=1>Cl.O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:11][CH2:12][CH:13]2[O:18][CH2:17][CH2:16][NH:15][CH2:14]2)=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Intermediate 8
Quantity
1.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC(=O)NCC1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by solid phase extraction (Isolute SCX sulphonic acid column)
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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